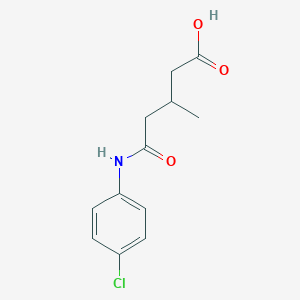
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key enzyme involved in the signaling pathways of cytokines, which play important roles in immune regulation, inflammation, and hematopoiesis. CP-690,550 has been shown to have significant effects on these processes, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid works by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines. By blocking JAK3, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can prevent the activation of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This can lead to significant effects on immune regulation, inflammation, and hematopoiesis.
Biochemical and Physiological Effects:
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been shown to have significant effects on various biochemical and physiological processes, including immune regulation, inflammation, and hematopoiesis. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the number of activated T cells and B cells, which play important roles in immune regulation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its high potency, specificity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate its safety and efficacy in preclinical and clinical studies before using it for therapeutic purposes.
Orientations Futures
There are several future directions for the research and development of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid. One potential area of focus is the development of more selective JAK3 inhibitors that can target specific cytokine signaling pathways. Another potential area of focus is the development of combination therapies that can enhance the efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid and reduce its potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid in various diseases and patient populations, and to identify the optimal dosing and administration regimens for its therapeutic use.
Méthodes De Synthèse
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 3-methyl-5-oxopentanoic acid, followed by various chemical transformations and purifications. The final product is a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It has been shown to have significant effects on immune regulation, inflammation, and hematopoiesis, making it a promising candidate for the treatment of these diseases.
Propriétés
Formule moléculaire |
C12H14ClNO3 |
|---|---|
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
5-(4-chloroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
LDKIZWOJQDDRKE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O |
SMILES canonique |
CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)



![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)

